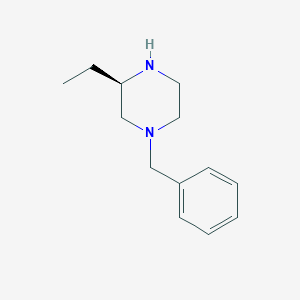

(R)-1-benzyl-3-ethylpiperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R)-1-benzyl-3-ethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-2-13-11-15(9-8-14-13)10-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPKPBTULPZITK-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CN(CCN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70669941 | |

| Record name | (3R)-1-Benzyl-3-ethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347195-55-5 | |

| Record name | (3R)-1-Benzyl-3-ethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-1-benzyl-3-ethylpiperazine CAS number 347195-55-5

An In-Depth Technical Guide to (R)-1-benzyl-3-ethylpiperazine

This guide provides a comprehensive technical overview of this compound (CAS Number: 347195-55-5), a chiral N-benzylated piperazine derivative. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes foundational chemical principles with practical, field-proven insights into its synthesis, characterization, potential applications, and safe handling.

Introduction: The Significance of Chiral Piperazines

The piperazine motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in clinically successful drugs.[1] Its unique physicochemical properties, including its basicity and ability to form hydrogen bonds, allow it to interact favorably with a wide range of biological targets.[2] The introduction of chirality, as seen in this compound, adds a critical layer of complexity and specificity. The stereochemistry at the C3 position can profoundly influence a molecule's pharmacological and toxicological profile, making enantiomerically pure compounds highly sought after in drug discovery.[3]

This compound, with its benzyl-protected nitrogen and a chiral center defined by an ethyl group, represents a valuable building block for creating diverse chemical libraries. Such compounds are instrumental in ligand optimization, conformational analysis, and the synthesis of novel therapeutic agents.[4] The benzyl group serves as a versatile protecting group that can be readily removed by hydrogenolysis, enabling further derivatization at the N1 position.[5]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 347195-55-5 | [4] |

| Molecular Formula | C₁₃H₂₀N₂ | [6] |

| Molecular Weight | 204.31 g/mol | [6] |

| Appearance | Solid (predicted) | [7] |

| Purity (typical) | ≥97% | [6] |

| Storage Temperature | Room Temperature, Inert Atmosphere | [6] |

| IUPAC Name | (3R)-1-benzyl-3-ethylpiperazine | Inferred from (S)-enantiomer |

Synthesis of this compound: A Plausible Approach

Conceptual Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

Step 1: N-Protection of (R)-2-Aminobutanoic Acid

-

Dissolve (R)-2-aminobutanoic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate (2.5 eq) and stir until dissolved.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-2-(tert-butoxycarbonylamino)butanoic acid.

Causality: The Boc protecting group is chosen for its stability under a range of reaction conditions and its ease of removal under acidic conditions, which is compatible with the final cyclization step.

Step 2: Reduction to the Amino Alcohol

-

Dissolve the Boc-protected amino acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C.

-

Add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by the slow addition of methanol at 0 °C.

-

Concentrate the mixture under reduced pressure and purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain (R)-tert-butyl (1-hydroxybutan-2-yl)carbamate.

Causality: Borane is a powerful reducing agent for carboxylic acids that does not affect the Boc group. The use of anhydrous conditions is critical to prevent quenching of the reagent.

Step 3: Activation of the Hydroxyl Group

-

Dissolve the amino alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere.

-

Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

-

Stir the reaction at 0 °C for 2-3 hours.

-

Monitor by TLC.

-

Wash the reaction mixture with cold water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude mesylate, (R)-2-(tert-butoxycarbonylamino)butyl methanesulfonate, which is typically used in the next step without further purification.

Causality: Conversion of the hydroxyl group to a good leaving group (mesylate) is essential for the subsequent nucleophilic substitution reaction.

Step 4 & 5: N-Alkylation, Deprotection, and Cyclization

-

In a sealed vessel, combine the crude mesylate (1.0 eq), N-benzylaminoethanol (1.2 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq) in a polar aprotic solvent like acetonitrile.

-

Heat the reaction mixture to 80-90 °C for 12-24 hours.

-

Cool the reaction and concentrate under reduced pressure.

-

Dissolve the crude intermediate in DCM and treat with an excess of trifluoroacetic acid (TFA) to remove the Boc group.

-

Stir at room temperature for 1-2 hours.

-

Concentrate the reaction mixture, and then basify with a strong base (e.g., K₂CO₃ or NaOH) to induce cyclization.

-

Extract the final product, this compound, with DCM.

-

Purify by column chromatography to yield the desired product.

Causality: This two-step, one-pot sequence is an efficient way to construct the piperazine ring. The final basic workup facilitates the intramolecular cyclization to form the heterocycle.

Analytical Characterization: A Validating System

Comprehensive analytical characterization is crucial to confirm the identity, purity, and stereochemical integrity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation. For chiral piperazines, chiral solvating agents can be used to distinguish between enantiomers.[8][9]

-

¹H NMR (in CDCl₃): Expected signals would include aromatic protons from the benzyl group (around 7.2-7.4 ppm), a singlet for the benzylic methylene protons, and a complex set of aliphatic signals for the piperazine ring protons and the ethyl group. The chiral center at C3 will induce diastereotopicity in the neighboring methylene protons, leading to more complex splitting patterns.

-

¹³C NMR (in CDCl₃): Aromatic carbons, the benzylic carbon, and distinct signals for the piperazine ring and ethyl group carbons are expected.

-

Chiral NMR: Using a chiral solvating agent like (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid can induce separate signals for the (R) and (S) enantiomers, allowing for the determination of enantiomeric excess (ee).[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.[6][10]

-

Electrospray Ionization (ESI-MS): This would show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 205.3.

-

Electron Ionization (EI-MS): The fragmentation pattern is expected to be characteristic of N-benzylpiperazines. A major fragment would be the tropylium ion at m/z 91, resulting from the cleavage of the benzyl group.[10][11] Other fragments would arise from the cleavage of the piperazine ring.[12]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds.[13]

Recommended Chiral HPLC Protocol:

-

Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) is a good starting point.[4][13]

-

Mobile Phase: A mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol or ethanol, often with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape. A typical starting condition would be Hexane:Isopropanol:DEA (90:10:0.1 v/v/v).[4]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (for the benzyl chromophore).

-

Column Temperature: 35 °C.

Self-Validation: The method's robustness should be confirmed by systematically varying parameters like flow rate and column temperature to ensure the separation remains consistent.[4] The resolution between the (R) and (S) enantiomer peaks should be greater than 1.5 for baseline separation.

Caption: Workflow for chiral HPLC analysis.

Potential Applications in Drug Discovery and Development

While specific biological activities for this compound are not documented, its structural motifs suggest several promising avenues for research.

-

Central Nervous System (CNS) Agents: N-benzylpiperazine (BZP) and its derivatives are known to have stimulant effects, primarily by modulating dopamine and serotonin pathways.[14][15] The chirality and the ethyl group in the target molecule could fine-tune its interaction with monoamine transporters and receptors, potentially leading to novel antidepressants, anxiolytics, or treatments for other neurological disorders.

-

Sigma-1 Receptor (σ₁R) Ligands: Benzylpiperazine derivatives have been developed as high-affinity ligands for the σ₁R, which is a promising target for treating chronic pain and neurodegenerative diseases.[16] this compound could serve as a scaffold for developing selective σ₁R antagonists with therapeutic potential.[16]

-

Anticancer and Antimicrobial Agents: The piperazine ring is a key component in various anticancer and antimicrobial drugs.[1][17] The specific stereochemistry of this compound could lead to enhanced potency and selectivity against cancer cell lines or microbial targets.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on the known hazards of the parent compound, N-benzylpiperazine, and general principles of chemical safety, the following precautions should be taken:

-

General Hazards: Assumed to be harmful if swallowed, and an irritant to the eyes, respiratory system, and skin.[14] The base form of BZP is corrosive and can cause burns.[14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, under an inert atmosphere.[6]

Conclusion

This compound is a chiral building block with significant potential in medicinal chemistry and drug discovery. While specific data on this compound is limited, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from structurally related compounds. The proposed protocols and analytical methods offer a self-validating system for researchers to produce and verify this valuable molecule, paving the way for its exploration in the development of novel therapeutics.

References

-

Organic Syntheses Procedure. 1-benzylpiperazine. [Link]

-

Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

-

Auburn University. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. [Link]

- Google Patents.

- Google Patents. The synthetic method of 1-benzyl-3-piperidone hydrochloride.

- Google Patents. Preparation method for 1-benzyl-3-piperidone hydrochloride.

-

DEA Diversion Control Division. N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X). [Link]

-

ACS Catalysis. Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. [Link]

-

European Union. BZP/piperazines drug profile. [Link]

-

PubMed Central. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. [Link]

-

PubMed Central. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. [Link]

-

Wikipedia. Benzylpiperazine. [Link]

-

Googleapis.com. Benzylpiperazine compound, preparation thereof, pharmaceutical composition, and use. [Link]

-

ACS Publications. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. [Link]

-

PubMed Central. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]

-

ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer.... [Link]

-

PubMed. Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. [Link]

-

PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

-

ResearchGate. 1 H VT-NMR spectroscopy of piperazine 2c (400 MHz, d 8 -THF) showing 5.40−3.10 ppm.. [Link]

-

ResearchGate. (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. [Link]

-

EMCDDA. Risk assessment report on a new psychoactive substance: 1-benzylpiperazine (BZP). [Link]

-

PubMed Central. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. [Link]

- Google Patents. Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine.

-

RSC Publishing. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. [Link]

-

PubMed. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. [Link]

-

MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]

-

CAHMA. Safer Using - Piperazines. [Link]

-

American Chemical Society. Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. [Link]

-

ResearchGate. Novel chiral N,N'-dimethyl-1,4-piperazines with metal binding abilities. [Link]

-

PubMed. Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. [Link]

-

MDPI. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. [Link]

-

Phenomenex. Chiral HPLC Separations. [Link]

-

PubMed Central. Chirality Sensing of N-Heterocycles via 19F NMR. [Link]

-

Frontiers. Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. [Link]

-

PubMed. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. [Link]

-

MDPI. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. [Link]

-

Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

-

PubMed. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]

-

National Institute of Standards and Technology. 1-Benzylpiperazine - the NIST WebBook. [Link]

-

Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. researchgate.net [researchgate.net]

- 3. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. etd.auburn.edu [etd.auburn.edu]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 15. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives [mdpi.com]

An In-Depth Technical Guide to (R)-1-benzyl-3-ethylpiperazine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its unique physicochemical properties, including its basicity and ability to participate in hydrogen bonding, make it an invaluable component in drug design for optimizing pharmacokinetic and pharmacodynamic profiles.[2] This guide focuses on a specific chiral derivative, (R)-1-benzyl-3-ethylpiperazine, providing a comprehensive overview of its fundamental properties, stereoselective synthesis, analytical characterization, and potential applications in drug discovery and development. The chirality at the C-3 position introduces a critical stereochemical element, as enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles.[3]

Core Molecular Attributes

A precise understanding of the fundamental molecular characteristics of this compound is essential for any research or development endeavor. These core attributes are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₀N₂ | [4] |

| Molecular Weight | 204.32 g/mol | [4] |

| CAS Number | 347195-55-5 | [4] |

| Appearance | Expected to be a solid or oil | General knowledge |

| Chirality | (R)-enantiomer | Specified |

Stereoselective Synthesis of this compound

The synthesis of enantiomerically pure C-3 substituted piperazines is a key challenge in medicinal chemistry. A robust and scalable asymmetric synthesis is crucial for accessing the desired stereoisomer for pharmacological evaluation. While a single, direct protocol for this compound is not extensively documented, a logical and scientifically sound synthetic strategy can be devised based on established methodologies for chiral piperazine synthesis. The proposed pathway involves two main stages: the asymmetric synthesis of the chiral intermediate (R)-3-ethylpiperazine, followed by N-benzylation.

Part 1: Asymmetric Synthesis of (R)-3-ethylpiperazine Intermediate

One effective approach to establishing the chiral center at the C-3 position is to start from a chiral precursor, such as an amino acid. This method ensures high enantiomeric purity of the final product.

Caption: Synthetic approach to the chiral intermediate.

Experimental Protocol: Asymmetric Synthesis of (R)-3-ethylpiperazine (Conceptual)

This protocol is a conceptual outline based on established methods for the synthesis of chiral piperazines from amino acids.[5][6] Optimization of each step would be required.

-

Starting Material Protection: Begin with a suitable chiral amino acid precursor, such as an (R)-2-aminobutanoic acid derivative. Protect the amino and carboxylic acid functional groups using appropriate protecting groups (e.g., Boc for the amine and conversion to an ester for the carboxylic acid).

-

Chain Elongation and Functionalization: Through a series of well-established organic transformations (e.g., reduction, activation of the hydroxyl group, and nucleophilic substitution with a protected amino group), construct the necessary carbon and nitrogen backbone for the piperazine ring.

-

Cyclization: Induce intramolecular cyclization to form the piperazine ring. This is often achieved by deprotection of one of the amino groups followed by its nucleophilic attack on an electrophilic carbon center within the same molecule.

-

Deprotection: Remove the remaining protecting groups to yield the desired (R)-3-ethylpiperazine intermediate. Purification by column chromatography or crystallization is typically required.

Part 2: N-Benzylation of (R)-3-ethylpiperazine

With the chiral intermediate in hand, the final step is the selective benzylation of the secondary amine at the N-1 position.

Caption: N-Benzylation to yield the final product.

Experimental Protocol: N-Benzylation of (R)-3-ethylpiperazine

This protocol is adapted from general procedures for the N-alkylation of piperazines.[7]

-

Reaction Setup: In a round-bottom flask, dissolve (R)-3-ethylpiperazine in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Addition of Base: Add a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (DIPEA), to the solution to act as a proton scavenger.

-

Addition of Benzylating Agent: Slowly add a stoichiometric equivalent of benzyl bromide or benzyl chloride to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may require heating to proceed to completion.

-

Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Analytical Characterization

Thorough analytical characterization is imperative to confirm the identity, purity, and enantiomeric excess of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental techniques for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons, and a series of multiplets for the piperazine ring and ethyl group protons.[8] The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the piperazine ring and the ethyl group.[9]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds.[10]

Experimental Protocol: Chiral HPLC Analysis (Conceptual)

This protocol provides a starting point for developing a chiral HPLC method.[11]

-

Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as one derived from cellulose or amylose, is often effective for the separation of piperazine enantiomers.[10]

-

Mobile Phase: A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an amine modifier, such as diethylamine (DEA), can improve peak shape and resolution.

-

Detection: UV detection at a wavelength where the benzyl group absorbs (e.g., 254 nm) is suitable.

-

Method Development: Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the (R)- and (S)-enantiomers. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Caption: A typical analytical workflow for characterization.

Potential Pharmacological Significance and Applications

Benzylpiperazine (BZP) and its derivatives are known to possess stimulant and psychoactive properties, primarily through their action on dopaminergic and serotonergic systems.[12] The introduction of a chiral center, as in this compound, opens up the possibility of stereoselective interactions with biological targets such as G-protein coupled receptors (GPCRs) and transporters.

The specific pharmacological profile of the (R)-enantiomer has not been extensively reported in the public domain. However, based on the broader class of chiral 1-benzyl-3-alkylpiperazines, potential areas of investigation include:

-

Central Nervous System (CNS) Disorders: The modulation of dopamine and serotonin pathways suggests potential applications in conditions such as depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD). The stereochemistry at the C-3 position could significantly influence the affinity and selectivity for different receptor subtypes, potentially leading to a more favorable therapeutic profile with reduced side effects.

-

Receptor Subtype Selectivity: The ethyl group at the chiral center can influence the binding orientation of the molecule within a receptor pocket. This could be exploited to achieve selectivity for specific dopamine (D₁, D₂, D₃, etc.) or serotonin (5-HT₁A, 5-HT₂A, etc.) receptor subtypes, which is a key goal in modern drug design.

-

Drug Discovery Scaffold: this compound can serve as a valuable chiral building block for the synthesis of more complex molecules. The secondary amine at the N-4 position provides a handle for further functionalization, allowing for the creation of libraries of compounds for high-throughput screening.

Conclusion

This compound is a chiral molecule with significant potential in the field of drug discovery. This guide has provided a comprehensive technical overview, including its fundamental properties, a plausible and detailed stereoselective synthetic route, and a robust analytical characterization workflow. While specific pharmacological data for this enantiomer remains limited, the established activities of related benzylpiperazine derivatives, coupled with the critical role of stereochemistry in drug action, underscore the importance of further investigation into its biological properties. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers and scientists working to unlock the therapeutic potential of this and other chiral piperazine derivatives.

References

-

Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis. 2023. Available from: [Link]

-

Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry. 2020. Available from: [Link]

-

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. 2022. Available from: [Link]

-

PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. 2013. Available from: [Link]

-

The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. Frontiers in Chemistry. 2023. Available from: [Link]

-

1-benzylpiperazine. Organic Syntheses. Available from: [Link]

-

Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Magnetic Resonance in Chemistry. 2007. Available from: [Link]

-

A Novel Methodology for the Asymmetric Synthesis of 2,3,5-Trisubstituted Piperazine Derivatives. ResearchGate. 2008. Available from: [Link]

-

Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry. 1995. Available from: [Link]

-

Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis. 2023. Available from: [Link]

-

Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition. 2014. Available from: [Link]

-

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. MDPI. 2022. Available from: [Link]

-

This compound. Lead Sciences. Available from: [Link]

- N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them. Google Patents.

-

Chiral drugs. LabMed Discovery. 2023. Available from: [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. 2003. Available from: [Link]

-

Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. 2022. Available from: [Link]

-

Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience. 2021. Available from: [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. 2021. Available from: [Link]

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. 2019. Available from: [Link]

-

Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry. 2018. Available from: [Link]

-

Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. 2021. Available from: [Link]

-

Chiral Drugs. An Overview. International Journal of Biomedical Science. 2008. Available from: [Link]

-

HPLC Technical Tip: Chiral Method Development. Phenomenex. Available from: [Link]

- Method for the preparation of piperazine and its derivatives. Google Patents.

-

BZP/piperazines drug profile. European Monitoring Centre for Drugs and Drug Addiction. Available from: [Link]

Sources

- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 2. researchgate.net [researchgate.net]

- 3. Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines – Chiralpedia [chiralpedia.com]

- 4. 1-Benzylpiperazine | C11H16N2 | CID 75994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 1-Benzylpiperazine(2759-28-6) 1H NMR [m.chemicalbook.com]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. etd.auburn.edu [etd.auburn.edu]

A Technical Guide to the InChIKey for (R)-1-benzyl-3-ethylpiperazine

Abstract

The IUPAC International Chemical Identifier (InChI) and its condensed, searchable counterpart, the InChIKey, represent a cornerstone of modern cheminformatics, providing a canonical, non-proprietary method for describing chemical substances.[1][2][3] This guide offers an in-depth deconstruction of the Standard InChIKey for a specific chiral molecule, (R)-1-benzyl-3-ethylpiperazine. Aimed at researchers, scientists, and professionals in drug development, this document elucidates the multi-layered structure of the InChI string, explains the algorithmic process of its generation, and details the subsequent hashing protocol that yields the immutable InChIKey.[1][4][5] By understanding the causality behind this powerful identification system, from atomic connectivity to the precise definition of stereochemistry, organizations can ensure the integrity, interoperability, and accuracy of their chemical data, which is paramount for successful research, patentability, and regulatory submission.[6][7]

Introduction: The Imperative for an Unambiguous Molecular Identifier

This compound is a substituted piperazine derivative. As with any chiral molecule in the landscape of drug discovery and development, its specific three-dimensional arrangement is not a trivial detail—it is fundamental to its biological activity, efficacy, and safety profile. The distinction between the (R) and (S) enantiomers can mean the difference between a therapeutic agent and an inert or even harmful substance.

In an environment saturated with diverse chemical drawing styles, proprietary file formats, and trivial or historical naming conventions, the potential for ambiguity is immense. The InChI system was developed by IUPAC and NIST to resolve this challenge, providing a universal, open-source, and algorithmically generated identifier derived directly from the molecular structure.[1][2] This ensures that a single, well-defined compound has one and only one identifier, regardless of how it was drawn or named.[8] For a global enterprise engaged in drug development, the InChIKey serves as a digital "fingerprint" for procurement, inventory management, database searching, and regulatory documentation, thereby eliminating costly errors and ensuring data integrity.[6][9]

The InChI and InChIKey System: A Primer

The generation of an InChI is a three-step algorithmic process: Normalization , Canonicalization , and Serialization .[1][6]

-

Normalization: The input chemical structure is stripped of redundant information, and its structural features are separated into distinct layers.

-

Canonicalization: A unique, invariant numbering scheme is applied to the atoms based on their connectivity and environment.

-

Serialization: The canonical information is translated into a string of ASCII characters, forming the layered InChI identifier.

The full InChI string, while human-readable with practice, can be lengthy and is not ideal for web searching or simple database indexing.[1] To address this, the InChIKey was developed. It is a 27-character, fixed-length signature derived from the InChI string via a truncated SHA-256 hashing algorithm.[4][5] This key is designed for easy indexing and rapid, exact-match searching across global databases.[4][5][9]

Deconstruction of the InChIKey for this compound

The authoritative Standard InChIKey for the enantiomer, (3S)-1-benzyl-3-ethylpiperazine, is CTPKPBTULPZITK-ZDUSSCGKSA-N . Through an understanding of the InChI specification, we can determine the corresponding identifier for the (R) enantiomer.

Standard InChI String: InChI=1S/C13H20N2/c1-2-13-11-15(9-8-14-13)10-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3/t13-/m1/s1

Standard InChIKey: CTPKPBTULPZITK-GSVOUGTGSA-N

Let's dissect each component of these identifiers.

The InChI String Layers

The InChI string is a series of layers, each prefixed with / and a letter indicating the type of information it contains.

-

InChI=1S/: This is the prefix for a Standard InChI, version 1. The 'S' denotes that it is a standard, generated with fixed options for stereochemistry and tautomerism to ensure interoperability.[1][4]

-

C13H20N2/: The Molecular Formula Layer . This is the most basic layer, representing the elemental composition of the molecule.

-

c1-2-13-11-15(9-8-14-13)10-12-6-4-3-5-7-12/: The Connectivity Layer . This layer describes how the non-hydrogen atoms are connected. The numbers represent the canonical atom labels assigned by the algorithm, not standard IUPAC nomenclature numbering.

-

h3-7,13-14H,2,8-11H2,1H3/: The Hydrogen Layer . This layer specifies the locations of all hydrogen atoms.

-

t13-/: The Stereo Layer (Tetrahedral) . This indicates that atom with canonical label 13 is a tetrahedral stereocenter. The hyphen (-) signifies its specific chirality.

-

m1/: The Stereo Layer (Mobile H Inversion) . The m flag indicates the overall stereochemical configuration. For a single stereocenter, m0 and m1 typically represent the two opposite enantiomers.

-

s1: The Stereo Layer (Stereo Type) . s1 denotes that the molecule has absolute stereochemistry.

The InChIKey Structure

The InChIKey is a 27-character string divided into three blocks, separated by hyphens.

| Block | Value | Meaning |

| Block 1 | CTPKPBTULPZITK | A 14-character hash of the core molecular skeleton (formula, connectivity, and hydrogen layers). This block is identical for all stereoisomers. |

| Block 2 | GSVOUGTGSA | An 8-character hash of the remaining layers, primarily stereochemistry and isotopes. The first letter (G) encodes the specific stereoisomer and protonation state. |

| Flag | S | Indicates a Standard InChIKey. |

| Protonation | A | Indicates the protonation state (A = neutral). |

| Version | N | A final character indicating the InChI version (N for version 1). |

The critical insight for researchers is that all stereoisomers of 1-benzyl-3-ethylpiperazine will share the same first block (CTPKPBTULPZITK), making it possible to search for all related isomers in a database. The second block (GSVOUGTGSA) is what uniquely identifies the (R)-enantiomer.

Protocol for Generation and Validation of the InChIKey

To ensure trustworthiness and scientific integrity, any generated identifier must be part of a self-validating system. The following protocol outlines a field-proven workflow for generating and verifying the InChIKey for this compound.

Step-by-Step Methodology

-

Structure Input: Begin with a high-quality 2D or 3D structural representation of this compound. This can be in standard formats such as a MOL file, SD file, or a SMILES string (CC[C@H]1CN(CC2=CC=CC=C2)CCN1). Ensure the stereochemistry at the chiral center is explicitly and correctly defined.

-

InChI Generation: Utilize IUPAC-endorsed software to generate the Standard InChI. The official InChI Trust software is the gold standard.[6][10] Many common chemical drawing packages and cheminformatics toolkits (e.g., ChemDraw, MarvinSketch, RDKit) also have this functionality built-in.

-

InChIKey Generation: The same software will generate the Standard InChIKey from the newly created InChI string. This is an automated hashing process.[4]

-

Authoritative Validation: The final and most critical step is validation. Take the generated InChIKey (CTPKPBTULPZITK-GSVOUGTGSA-N) and search for it in major public chemical databases.

-

PubChem: A primary resource from the National Institutes of Health (NIH).

-

ChemSpider: Maintained by the Royal Society of Chemistry.

-

Commercial/Vendor Databases: Confirming the identifier against the catalog of a supplier like Sigma-Aldrich or MolPort adds a layer of practical validation.

-

-

Confirmation: A successful validation occurs when the database record retrieved by the InChIKey search corresponds exactly to the structure of this compound. This closes the loop and confirms the accuracy of the identifier.

Visualized Workflows and Structures

Diagrams created with Graphviz provide a clear visual representation of the logical processes and structures discussed.

Caption: Workflow for generating and validating a Standard InChIKey.

Caption: Structure of the Standard InChIKey for this compound.

Conclusion

The Standard InChIKey CTPKPBTULPZITK-GSVOUGTGSA-N is the unambiguous, algorithmically-derived identifier for this compound. Its structure is a testament to a layered, hierarchical approach to defining a molecule, from its basic atomic makeup to its precise stereochemical configuration. For professionals in drug discovery and development, fluency in the generation and validation of InChIKeys is not merely a technical skill but a fundamental component of maintaining data quality, ensuring reproducibility, and facilitating seamless collaboration across the global scientific community. Adopting the InChIKey as the primary identifier for chemical entities is a strategic imperative for any data-driven research organization.

References

-

Boucher, R., Heller, S., Kidd, R., McNaught, A., Pletnev, I. (2018). What on Earth is InChI?. IUPAC 100 Stories. Retrieved from [Link]

-

InChI Trust. (2011). User's Guide - InChI Trust. Retrieved from [Link]

- Heller, S. R., McNaught, A., Pletnev, I., Stein, S., Tchekhovskoi, D. (2015). InChI, the IUPAC International Chemical Identifier.

-

PubChem. (n.d.). Benzyl piperazine-1-carboxylate. Retrieved from [Link]

-

Wikipedia. (n.d.). International Chemical Identifier. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl 3-methylpiperazine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 1-Ethylpiperazine. Retrieved from [Link]

- Steinbeck, C., et al. (2013). Applications of the InChI in cheminformatics with the CDK and Bioclipse.

-

InChI Trust. (2011). Technical Manual. Retrieved from [Link]

-

IUPAC. (n.d.). The IUPAC Chemical Identifier – Technical Manual. Retrieved from [Link]

-

VAMDC. (n.d.). InChI/InChIKey. Retrieved from [Link]

-

Springer Nature. (2017). InChI: Advancing Discovery in Chemistry. The Source. Retrieved from [Link]

-

IUPAC. (n.d.). The IUPAC International Chemical Identifier (InChI). Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). InChIKey generation from InChI. Retrieved from [Link]

-

IUPAC-NIST. (n.d.). User's Guide: IUPAC-NIST Chemical Identifier (INChI) Program. Retrieved from [Link]

-

Journal of Chemical Education. (2018). The InChI Code. Retrieved from [Link]

-

PubChem. (n.d.). (S)-Benzyl 3-methylpiperazine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 1-Benzyl-3-methyl-5-propan-2-ylpiperazine. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl (3S,4R)-3-ethyl-4-(3-tosyl-3H-imidazo(1,2-A)pyrrolo(2,3-E)pyrazin-8-YL)pyrrolidine-1-carboxylate. Retrieved from [Link]

Sources

- 1. International Chemical Identifier - Wikipedia [en.wikipedia.org]

- 2. iupac.org [iupac.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. inchi-trust.org [inchi-trust.org]

- 5. InChI/InChIKey [v 11.12] [r 12.07] — VAMDC standards documentation [vamdc-standards.readthedocs.io]

- 6. iupac.org [iupac.org]

- 7. 1-Ethylpiperazine | C6H14N2 | CID 79196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. inchi-trust.org [inchi-trust.org]

- 9. Applications of the InChI in cheminformatics with the CDK and Bioclipse - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

(R)-1-benzyl-3-ethylpiperazine physical form and storage temperature

An In-Depth Technical Guide to (R)-1-Benzyl-3-ethylpiperazine: Physicochemical Properties and Best Practices for Storage and Handling

This guide provides a comprehensive overview of the physical and chemical properties of this compound, with a primary focus on its physical form and the requisite storage conditions to ensure its stability and integrity for research and development applications. The information herein is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Compound Identification and Overview

This compound, also referred to as (3S)-1-benzyl-3-ethylpiperazine, is a chiral piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, and its derivatives are explored for a wide range of biological activities. The specific stereochemistry and substitutions on the piperazine core, in this case, the (R)-configuration at the 3-position with an ethyl group and a benzyl group on the nitrogen at the 1-position, are critical for its pharmacological profile and interaction with biological targets.

Chemical Structure:

-

IUPAC Name: (3S)-1-benzyl-3-ethylpiperazine

-

CAS Number: 324750-04-1[1]

-

Molecular Formula: C₁₃H₂₀N₂[1]

-

Molecular Weight: 204.31 g/mol [1]

Physicochemical Properties

The physical state of a compound is a critical determinant of its handling and formulation procedures. Based on supplier technical data, this compound is a solid at ambient temperature.

| Property | Value | Source(s) |

| Physical Form | Solid | |

| Purity | 97% | |

| Storage Temperature | Room Temperature | [2] |

| Shipping Temperature | Room Temperature | |

| InChI Key | CTPKPBTULPZITK-ZDUSSCGKSA-N |

Recommended Storage and Handling Protocols

The stability of this compound is contingent upon appropriate storage and handling. Adherence to these protocols is essential to prevent degradation and ensure the reproducibility of experimental results.

Storage Conditions

The recommended storage temperature for this compound is room temperature.[2] However, to mitigate the risks associated with atmospheric moisture and potential contaminants, the following best practices should be observed:

-

Inert Atmosphere: For long-term storage, it is advisable to keep the compound under an inert atmosphere, such as argon or nitrogen. This is a general good practice for many organic compounds to prevent slow oxidation or reaction with atmospheric components.

-

Controlled Environment: Store in a cool, dry, and well-ventilated area.[3][4][5]

-

Container: Keep the container tightly closed to prevent the ingress of moisture.[3][6][7] The compound should be stored in its original packaging if possible.

-

Avoid Incompatibles: Store away from incompatible materials such as acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[1]

Handling Procedures

Due to its hazardous nature, appropriate personal protective equipment (PPE) and handling techniques are mandatory.

-

Personal Protective Equipment:

-

Hand Protection: Wear compatible chemical-resistant gloves.[6] Gloves should be inspected before use and disposed of properly after handling the compound.[1]

-

Respiratory Protection: In case of insufficient ventilation or the generation of dust, use a government-approved respirator.[1][6]

-

Skin and Body Protection: A lab coat and appropriate footwear are essential to avoid skin contact.[7]

-

Engineering Controls:

-

General Hygiene:

Safety Profile

This compound is classified with the following hazard statements:

-

H302: Harmful if swallowed[8]

-

H315: Causes skin irritation[8]

-

H319: Causes serious eye irritation[8]

-

H335: May cause respiratory irritation[8]

The GHS pictograms associated with this compound include the exclamation mark (GHS07). The signal word is "Warning".

Experimental Workflow: Storage and Handling

The following diagram illustrates the recommended workflow for the safe storage and handling of this compound in a research setting.

Caption: Recommended workflow for the safe handling and storage of this compound.

References

- Capot Chemical. (2026, January 20). MSDS of (3S)-1-benzyl-3-ethylpiperazine.

- Biosynth. (2022, May 5). Safety Data Sheet.

- ChemicalBook. (2023, May 31). 1-BENZYL-3(R)-METHYL-PIPERAZINE | 132871-11-5.

- Cole-Parmer. Material Safety Data Sheet - Piperazine, anhydrous, 99%.

- Fisher Scientific. (2023, August 21). SAFETY DATA SHEET.

- Google Patents. (n.d.). CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.

- J & W PharmLab, LLC. MATERIAL SAFETY DATA SHEET.

- PubChem. Benzyl 3-oxopiperazine-1-carboxylate | C12H14N2O3 | CID 736777.

- Santa Cruz Biotechnology. Piperazine.

- SGT Life Sciences. 1-Benzyl-3-Piperidinol Exporters Suppliers & Manufacturers.

- Sigma-Aldrich. (3S)-1-benzyl-3-ethylpiperazine | 324750-04-1.

- SWGDRUG.org. (2005, June 1). BENZYLPIPERAZINE.

- 3ASenrise. Material Safety Data Sheet.

Sources

- 1. capotchem.com [capotchem.com]

- 2. labsolu.ca [labsolu.ca]

- 3. 1-Benzylpiperazine(2759-28-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. biosynth.com [biosynth.com]

- 6. jwpharmlab.com [jwpharmlab.com]

- 7. fishersci.es [fishersci.es]

- 8. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]

Methodological & Application

Application Note & Protocol: A Modular Approach to the Asymmetric Synthesis of (R)-1-benzyl-3-ethylpiperazine

Abstract

This document provides a comprehensive guide for the asymmetric synthesis of (R)-1-benzyl-3-ethylpiperazine, a chiral scaffold of significant interest in medicinal chemistry and drug development. The versatile piperazine core is a prevalent motif in numerous FDA-approved drugs, and the introduction of chirality opens avenues for enhanced target specificity and improved pharmacokinetic profiles.[1][2] This guide details a robust and scalable synthetic route commencing from readily available chiral starting materials. We will explore the strategic use of a chiral auxiliary to establish the desired stereochemistry, followed by a systematic elaboration of the piperazine ring. The protocol is designed for researchers and scientists in drug development, offering not only a step-by-step experimental procedure but also the underlying scientific rationale for key transformations.

Introduction: The Significance of Chiral Piperazines

The piperazine ring is a privileged scaffold in medicinal chemistry due to its unique physicochemical properties. The two nitrogen atoms within the six-membered ring provide opportunities for diverse substitutions, influencing polarity, basicity, and hydrogen bonding capacity.[2] These features often contribute to favorable aqueous solubility and oral bioavailability.[2] While achiral piperazines are widely utilized, the synthesis of enantiomerically pure substituted piperazines, such as this compound, allows for a more refined exploration of three-dimensional chemical space, which can lead to improved potency and reduced off-target effects.[1] The development of efficient and selective methods for accessing these chiral building blocks is therefore a critical endeavor in modern drug discovery.[1]

Overview of Synthetic Strategies

Several methodologies have been developed for the asymmetric synthesis of chiral piperazines. These can be broadly categorized as:

-

Catalytic Asymmetric Methods: These approaches utilize a chiral catalyst to induce enantioselectivity. Examples include the iridium-catalyzed hydrogenation of pyrazines and palladium-catalyzed asymmetric allylic alkylation of piperazin-2-one precursors.[3][4][5][6] These methods are often elegant and efficient, offering high enantiomeric excesses.[5]

-

Chiral Auxiliary-Mediated Synthesis: This classical yet highly reliable strategy involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct a stereoselective transformation.[7] The auxiliary is subsequently removed to yield the enantiomerically enriched product. This approach is known for its robustness and scalability.[7]

-

Chiral Pool Synthesis: This method utilizes readily available, inexpensive chiral molecules, such as amino acids, as starting materials to construct the desired chiral product.[4][8]

For the synthesis of this compound, we will focus on a strategy that combines elements of chiral pool synthesis and the use of a chiral auxiliary, providing a practical and reliable pathway to the target molecule.

Featured Synthetic Pathway: Chiral Auxiliary Approach

The chosen synthetic route leverages the chirality of (R)-2-aminobutanol, which is accessible from (R)-2-aminobutyric acid, a non-proteinogenic amino acid. The hydroxyl and amino groups of this starting material provide handles for the sequential construction of the piperazine ring.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Materials and Instrumentation

| Reagent/Instrument | Supplier | Grade |

| (R)-2-Aminobutanol | Major supplier | ≥98% |

| Di-tert-butyl dicarbonate | Major supplier | Reagent grade |

| Methanesulfonyl chloride | Major supplier | ≥99.5% |

| Lithium bromide | Major supplier | Anhydrous, ≥99% |

| Benzylamine | Major supplier | ≥99% |

| Benzyl bromide | Major supplier | ≥98% |

| Triethylamine | Major supplier | ≥99.5%, distilled |

| Dichloromethane (DCM) | Major supplier | Anhydrous, ≥99.8% |

| Tetrahydrofuran (THF) | Major supplier | Anhydrous, ≥99.9% |

| Chiral HPLC Column | e.g., Daicel | Chiralpak IA, IB, etc. |

| NMR Spectrometer | e.g., Bruker | 400 MHz or higher |

| Mass Spectrometer | e.g., Agilent | ESI or GC-MS |

Step-by-Step Synthesis

Step 1: N-Protection of (R)-2-Aminobutanol

-

Rationale: Protection of the primary amine is crucial to prevent side reactions in subsequent steps, particularly during the activation of the hydroxyl group. The tert-butyloxycarbonyl (Boc) group is chosen for its stability under the reaction conditions and its ease of removal under acidic conditions.

-

Protocol:

-

Dissolve (R)-2-aminobutanol (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate (2.5 eq) and stir until dissolved.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture vigorously for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the N-Boc protected product, which can often be used in the next step without further purification.

-

Step 2: Mesylation and Bromination

-

Rationale: The hydroxyl group is a poor leaving group. Its conversion to a mesylate, a good leaving group, facilitates the subsequent nucleophilic substitution with bromide to form the key intermediate for cyclization.

-

Protocol:

-

Dissolve the N-Boc protected (R)-2-aminobutanol (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq) dropwise, followed by the slow addition of methanesulfonyl chloride (1.2 eq).

-

Stir the reaction at 0 °C for 2-3 hours.

-

Upon completion (monitored by TLC), quench the reaction with saturated aqueous sodium bicarbonate.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Dissolve the crude mesylate in anhydrous THF.

-

Add lithium bromide (3.0 eq) and heat the mixture to reflux for 4-6 hours.

-

Cool to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry, and concentrate. Purify the crude bromide by column chromatography on silica gel.

-

Step 3: Cyclization to form the Piperazine Ring

-

Rationale: This is the key ring-forming step. A suitably protected amine, such as benzylamine, acts as a nucleophile to displace the bromide in an intramolecular fashion, forming the piperazine ring. The benzyl group will ultimately be the desired substituent at the N1 position.

-

Protocol:

-

To a solution of the bromide intermediate (1.0 eq) in a polar aprotic solvent like acetonitrile, add benzylamine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

-

Heat the reaction mixture to reflux (approximately 82 °C) and stir for 24-48 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate. The crude product will be the N-Boc, N'-benzyl protected piperazine.

-

Step 4: Deprotection and Final Product Formation

-

Rationale: The final step involves the removal of the Boc protecting group to yield the target molecule. Treatment with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent cleanly removes the Boc group.

-

Protocol:

-

Dissolve the protected piperazine from the previous step in DCM.

-

Add an excess of trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Once complete, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the product into DCM, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the final product, this compound, by column chromatography or distillation under reduced pressure.

-

Characterization and Quality Control

Determination of Enantiomeric Excess

-

Rationale: It is imperative to confirm the stereochemical purity of the final product. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.

-

Protocol:

-

Prepare a standard solution of the final product in the mobile phase (e.g., a mixture of hexane and isopropanol with a small amount of a basic additive like diethylamine).

-

Inject the sample onto a chiral HPLC column (e.g., Chiralpak IA).

-

The two enantiomers will have different retention times, allowing for their separation and quantification.

-

The enantiomeric excess (ee) is calculated using the peak areas of the two enantiomers: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

-

Structural Verification

-

NMR Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure of the final product. The spectra should be consistent with the expected structure of this compound.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

Expected Results and Troubleshooting

| Step | Expected Yield | Key Parameters to Monitor | Common Issues and Solutions |

| Protection | >90% | Complete consumption of starting material (TLC) | Incomplete reaction: Add more di-tert-butyl dicarbonate and extend reaction time. |

| Bromination | 70-85% | Formation of the bromide product (TLC, ¹H NMR) | Low yield: Ensure anhydrous conditions. Incomplete mesylation can be addressed by re-subjecting to reaction conditions. |

| Cyclization | 60-75% | Formation of the piperazine ring (LC-MS) | Slow reaction: Increase temperature or reaction time. Dimerization can be minimized by using high dilution. |

| Deprotection | >90% | Complete removal of the Boc group (TLC, ¹H NMR) | Incomplete deprotection: Increase the amount of acid or reaction time. |

| Overall | 30-45% | Purity (>98%), Enantiomeric Excess (>95%) | Low ee: Ensure the stereochemical purity of the starting material. Racemization is unlikely under these conditions. |

Conclusion

This application note provides a detailed and scientifically grounded protocol for the asymmetric synthesis of this compound. By employing a chiral auxiliary-based approach starting from a readily available chiral building block, this method offers a reliable and scalable route to this valuable compound. The provided step-by-step instructions, along with the rationale behind each transformation and troubleshooting guidance, are intended to empower researchers in the fields of medicinal chemistry and drug development to confidently synthesize this and related chiral piperazine derivatives.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

- Behenna, D. C., & Stoltz, B. M. (2014). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.

- Al-karboly, T. K., et al. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Advances, 10(35), 20847-20867.

- Behenna, D. C., & Stoltz, B. M. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie (International ed. in English), 53(29), 7648-52.

- Guchhait, G., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3418.

- Sharma, S., et al. (2021). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 19(2), 346-351.

- Kumar, B., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 103(5), e14537.

- Wang, D., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(11), 2774–2777.

-

Singh, P., & Raj, R. (2024). The medicinal chemistry of piperazines: A review. ResearchGate. Retrieved from [Link]

-

Request PDF. (n.d.). (S)-N-Benzyl-3(6)-methylpiperazine-2,5-diones as chiral solvating agents for N-acylamino acid esters. Retrieved from [Link]

- Co-authored by De Fusco, C., et al. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 77(23), 10775-10783.

- Liu, R. R., & Stoltz, B. M. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science, 9(44), 8412-8415.

-

Guchhait, G., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. DigitalCommons@TMC. Retrieved from [Link]

- Lee, C.-F., et al. (2023). Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. Molecules, 28(1), 296.

- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.

- Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials (pp. 2-11).

- Montilla-García, Á., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Pharmaceuticals, 14(9), 896.

- Singh, P., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-4158.

Sources

- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 4. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Enantioselective synthesis of gem -disubstituted N -Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03967D [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes & Protocols for the Utilization of (R)-1-benzyl-3-ethylpiperazine in Novel CNS Drug Design

Section 1: Preamble and Strategic Overview

The piperazine motif is a cornerstone of modern medicinal chemistry, widely regarded as a "privileged scaffold" due to its prevalence in numerous approved drugs and its versatile physicochemical properties.[1][2] Its unique structure allows for precise modulation of basicity, lipophilicity, and hydrogen bonding potential, which are critical for optimizing drug-like properties such as blood-brain barrier penetration and target engagement.[1] The benzylpiperazine (BZP) subclass, in particular, has a well-documented history of psychoactivity, primarily acting as a stimulant by modulating central dopamine, serotonin, and noradrenaline neurotransmission.[3]

While BZP itself has a complex profile that includes adverse effects, its core structure presents a validated starting point for designing novel therapeutics.[3] This guide focuses on (R)-1-benzyl-3-ethylpiperazine (CAS 347195-55-5), a chiral derivative, as a novel scaffold for a CNS-focused drug discovery campaign.[4] The introduction of the (R)-ethyl group at the 3-position offers a key stereochemical and steric anchor to explore new chemical space, potentially leading to compounds with improved potency, selectivity, and therapeutic windows compared to achiral or simpler BZP analogues.

This document provides a comprehensive, experience-driven framework for researchers, outlining the strategic workflow, detailed experimental protocols, and decision-making logic required to advance a drug discovery program from this starting scaffold.

Figure 1: A high-level overview of the drug discovery workflow starting from the initial scaffold.

Section 2: Initial Scaffold Characterization

Before commencing any biological evaluation, it is imperative to confirm the identity, purity, and key physicochemical properties of the starting material. This ensures the reliability and reproducibility of all subsequent data.

Protocol 2.1: Comprehensive Structural and Purity Analysis

Principle and Rationale: This protocol uses orthogonal analytical techniques to create a comprehensive profile of the starting material. Liquid Chromatography-Mass Spectrometry (LC-MS) confirms molecular weight and assesses purity, while Nuclear Magnetic Resonance (NMR) spectroscopy validates the precise chemical structure and stereochemistry. Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard technique for analyzing psychoactive compounds and can identify volatile impurities.[5]

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Create serial dilutions as required for each instrument.

-

LC-Q/TOF-MS Analysis:

-

Objective: Confirm molecular weight and purity.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: Gradient elution using Water + 0.1% Formic Acid (A) and Acetonitrile + 0.1% Formic Acid (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

MS Detection: Use a Quadrupole Time-of-Flight (Q/TOF) mass spectrometer in positive electrospray ionization (ESI+) mode.[6]

-

Data Analysis: Confirm the presence of the [M+H]+ ion for C13H20N2 (Expected m/z: 205.1699). Purity should be >97% by UV (254 nm) and MS chromatograms.

-

-

NMR Spectroscopy:

-

Objective: Unambiguously determine the chemical structure.

-

Solvent: Deuterated chloroform (CDCl3) or methanol-d4.

-

Experiments: Acquire 1H, 13C, and 2D spectra (e.g., COSY, HSQC).

-

Data Analysis: Confirm all expected proton and carbon signals, paying close attention to the signals corresponding to the benzyl and ethyl groups and the chiral center.

-

-

Chiral HPLC:

-

Objective: Confirm enantiomeric purity.

-

Column: A suitable chiral stationary phase (e.g., polysaccharide-based).

-

Method: Develop an isocratic method using a hexane/isopropanol/diethylamine mobile phase.

-

Data Analysis: The (R)-enantiomer should be the single, predominant peak. Enantiomeric excess (e.e.) should be >98%.

-

Section 3: Primary In Vitro Pharmacological Profiling

Given that the parent BZP scaffold interacts with monoamine systems, the primary screening strategy should focus on the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. This approach will rapidly determine the compound's primary mechanism of action and guide subsequent optimization.[3]

Protocol 3.1: Monoamine Transporter (MAT) Binding Affinity Assay

Principle and Rationale: This radioligand binding assay determines the affinity (Ki) of the test compound for DAT, SERT, and NET. It measures the ability of the compound to displace a known high-affinity radioligand from the transporter, providing a direct measure of binding potency. This is a foundational assay in neuropharmacology.

Methodology:

-

Source of Transporters: Use cell membrane preparations from HEK293 cells stably expressing human DAT, SERT, or NET, or use synaptosomal preparations from rodent brain regions (e.g., striatum for DAT, hippocampus for SERT).

-

Radioligands:

-

DAT: [³H]WIN 35,428

-

SERT: [³H]Citalopram

-

NET: [³H]Nisoxetine

-

-

Assay Buffer: Phosphate-buffered saline (PBS) or Tris-HCl buffer, pH 7.4.

-

Procedure (96-well format): a. To each well, add 50 µL of assay buffer. b. Add 50 µL of this compound at 11 different concentrations (e.g., 1 nM to 100 µM). c. For non-specific binding (NSB) wells, add a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT). d. Add 50 µL of the appropriate radioligand at a concentration near its Kd. e. Initiate the reaction by adding 50 µL of the membrane preparation (20-50 µg protein/well). f. Incubate for 60-90 minutes at room temperature or 4°C. g. Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters 3x with ice-cold assay buffer. h. Dry the filter plate and add scintillation cocktail to each well. i. Count radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 3.2: Synaptosomal Monoamine Uptake Inhibition Assay

Principle and Rationale: While binding assays measure affinity, uptake assays measure functional antagonism.[7] This protocol determines the potency (IC50) of the test compound to inhibit the transport of radiolabeled neurotransmitters into synaptosomes. This provides crucial information on whether the compound acts as a reuptake inhibitor, a key mechanism for many antidepressants and stimulants.[8]

Methodology:

-

Synaptosome Preparation: Prepare fresh synaptosomes from dissected rat brain regions (striatum for dopamine, cortex/hippocampus for serotonin and norepinephrine).

-

Radiolabeled Neurotransmitters: [³H]Dopamine, [³H]Serotonin (5-HT), [³H]Norepinephrine.

-

Procedure: a. Pre-incubate synaptosomes with the test compound at various concentrations for 10-15 minutes at 37°C. b. Initiate uptake by adding the radiolabeled neurotransmitter. c. Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time must be within the linear range of uptake. d. Terminate uptake by rapid filtration and washing with ice-cold buffer. e. Quantify the radioactivity trapped inside the synaptosomes via scintillation counting.

-

Data Analysis: Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Table 1: Hypothetical Primary Screening Data

| Compound | Target | Binding Ki (nM) | Uptake IC50 (nM) |

| This compound | DAT | 150 | 225 |

| SERT | 850 | >1000 | |

| NET | 475 | 650 | |

| Cocaine (Reference) | DAT | 120 | 200 |

| SERT | 250 | 350 | |

| NET | 300 | 400 |

Section 4: Lead Optimization Strategy

The hypothetical data in Table 1 suggest that this compound is a moderately potent DAT inhibitor with some selectivity over SERT and NET. This profile is a promising starting point for developing a more potent and selective DAT inhibitor. The lead optimization strategy will focus on systematic structural modifications to improve the affinity and selectivity for the primary target (DAT) while optimizing ADME properties.

Causality of Experimental Choices:

-

Modifying the Benzyl Ring: Substitution on the aromatic ring can probe interactions with hydrophobic pockets and polar residues in the binding site. Electron-withdrawing groups (e.g., F, Cl) or electron-donating groups (e.g., OCH3) can significantly alter potency and selectivity.[9]

-

Modifying the Ethyl Group: The (R)-ethyl group is a key chiral handle. Altering its size (e.g., methyl, propyl) or conformation can fine-tune the fit within the binding pocket.

-

N1-Substitution: The benzyl group can be replaced with other aromatic or heteroaromatic systems to explore different binding modes and improve properties like metabolic stability.[10]

Figure 2: A decision-making workflow for the lead optimization of the this compound scaffold.

Section 5: Secondary and Advanced In Vitro Assays

Once analogues with improved potency and selectivity are identified, a deeper mechanistic and safety profiling is required.

Protocol 5.1: Neurotransmitter Efflux (Releaser) Assay